3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Description
3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound featuring a quinoxaline core fused with a thiophene ring via an ethylidene bridge. Its structure includes:
- Ethylidene-thiophene substituent: A 2-oxo-ethylidene group linking the quinoxaline to a thiophen-2-yl moiety, introducing sulfur-based aromaticity and electron-rich properties.
- Carboxylic acid group at position 6: Enhances solubility in polar solvents and enables ionic interactions, critical for biological applications .
This compound is structurally distinct due to its conjugated system and sulfur-containing substituent, which may influence its electronic properties, solubility, and reactivity compared to analogs.
Properties
CAS No. |
904818-85-5 |
|---|---|
Molecular Formula |
C15H10N2O4S |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-(2-hydroxy-2-thiophen-2-ylethenyl)-3-oxo-4H-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C15H10N2O4S/c18-12(13-2-1-5-22-13)7-11-14(19)17-10-6-8(15(20)21)3-4-9(10)16-11/h1-7,18H,(H,17,19)(H,20,21) |
InChI Key |
SXPHPCMWERRUJO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=CC2=NC3=C(C=C(C=C3)C(=O)O)NC2=O)O |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/C2=NC3=C(C=C(C=C3)C(=O)O)NC2=O)/O |
Canonical SMILES |
C1=CSC(=C1)C(=CC2=NC3=C(C=C(C=C3)C(=O)O)NC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a quinoxaline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoxaline compounds.
Substitution: The thiophene ring and other functional groups can participate in substitution reactions, introducing new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxaline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoxaline-based compounds.
Scientific Research Applications
Crystallographic Data
The compound exhibits a monoclinic crystal system with specific crystallographic parameters that influence its biological activity and interaction with other molecules. The crystal structure reveals significant details about the arrangement of atoms and potential sites for interaction with biological targets .
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| a (Å) | 12.391(5) |
| b (Å) | 21.034(8) |
| c (Å) | 10.777(4) |
| β (°) | 113.589(7) |
| Volume (ų) | 2574.1(16) |
Medicinal Chemistry
The compound shows promise as an anti-cancer agent due to its ability to inhibit specific cancer cell lines. Studies have indicated that derivatives of quinoxaline can induce apoptosis in various cancer cells, making them valuable in cancer therapeutics .
Case Study: Anti-Cancer Activity
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development.
Antimicrobial Properties
Research has shown that quinoxaline derivatives exhibit antimicrobial activities against various bacterial strains. The presence of the thiophene ring enhances the compound's lipophilicity, which may contribute to its effectiveness against microbial infections .
Case Study: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli indicated that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, showcasing its potential as an antimicrobial agent.
Neuroprotective Effects
Recent studies suggest that compounds similar to this quinoxaline derivative may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve antioxidant activity and modulation of neuroinflammatory pathways .
Case Study: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced oxidative stress markers compared to control groups.
Mechanism of Action
The mechanism of action of 3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Quinoxaline Derivatives
The target compound’s derivatives differ primarily in substituents at the ethylidene bridge and quinoxaline core. Key examples include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Thiophene vs. Phenyl/CF₃ Groups : The thiophene substituent in the target compound introduces sulfur’s electron-rich nature, enhancing π-π interactions with aromatic biological targets compared to phenyl or trifluoromethyl groups. The CF₃ group in the 4-trifluoromethylphenyl analog increases lipophilicity and metabolic stability .
- Fluorine Substituents : The fluoro group in MVP-IND-90031 improves membrane permeability and bioavailability due to its electronegativity and small size .
Core Structure Modifications
Compounds with related heterocyclic cores but distinct backbones include:
Table 2: Core Structure Comparisons
Key Observations :
- Quinoxaline vs. Quinoline: The tetrahydroquinoline core () lacks the dual nitrogen atoms of quinoxaline, reducing hydrogen-bonding capacity. Its acetic acid substituent may confer different solubility profiles .
Physical Properties
- Melting Points : While direct data for the target compound is unavailable, analogs like the ciprofloxacin derivative () exhibit high melting points (~245–247°C), suggesting thermal stability imparted by rigid conjugated systems .
- Solubility : The carboxylic acid group in the target compound and its analogs (e.g., –9, 11) enhances water solubility at physiological pH, though bulky substituents like thiophene may reduce it compared to smaller groups (e.g., ethyl in ) .
Biological Activity
The compound 3-Oxo-2-(2-oxo-2-(thiophen-2-yl)ethylidene)-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS No. 425395-94-4) is a novel derivative of quinoxaline that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.31 g/mol. The structural representation includes key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.31 g/mol |
| CAS Number | 425395-94-4 |
Antitumor Activity
The compound has shown significant antiproliferative activity against various cancer cell lines. In a study evaluating a series of N-substituted 3-oxo-tetrahydroquinoxaline derivatives, one derivative exhibited an IC50 value of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells . This highlights the compound's potential as a lead for developing new antitumor agents.
The mechanism underlying the antitumor activity involves:
- Inhibition of Tubulin Polymerization : The compound was found to inhibit tubulin polymerization with an IC50 of 3.97 μM , leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
- Targeting Colchicine Binding Site : Molecular docking studies indicated that the compound binds to the colchicine site on tubulin, which is crucial for disrupting microtubule dynamics necessary for mitosis .
Antifungal Activity
In addition to its antitumor properties, some derivatives of quinoxaline compounds have been screened for antifungal activity. The results showed promising antifungal effects against several strains, though specific data on this compound's antifungal efficacy was less documented compared to its anticancer properties .
Synthesis and Evaluation
A comprehensive study synthesized various derivatives of the quinoxaline scaffold and evaluated their biological activities. Among these, derivatives structurally similar to the target compound exhibited varying degrees of cytotoxicity against different cancer cell lines .
Structure-Activity Relationship (SAR)
Research indicated that modifications in the side chains significantly affect the biological activity of quinoxaline derivatives. For instance, substituents at specific positions on the phenyl ring influenced both antiproliferative potency and selectivity towards cancer cells .
Q & A
(Basic) What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step heterocyclic condensation. A plausible method includes:
- Step 1: Reacting a thiophene-containing ketone (e.g., 2-acetylthiophene) with a quinoxaline precursor under acidic conditions to form the ethylidene bridge.
- Step 2: Cyclization using boron trifluoride diethyl etherate (BF₃·Et₂O) to stabilize the tetrahydroquinoxaline core .
- Step 3: Carboxylic acid introduction via hydrolysis of a pre-functionalized ester intermediate .
Key Parameters: - Catalyst: BF₃·Et₂O (enhances cyclization efficiency).
- Solvent: Anhydrous dichloromethane or toluene.
- Temperature: 60–80°C for 12–24 hours.
(Basic) Which spectroscopic techniques are critical for structural validation?
Primary Methods:
- NMR Spectroscopy:
- ¹H NMR: Identifies proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm, quinoxaline NH at δ 10–12 ppm).
- ¹³C NMR: Confirms carbonyl carbons (C=O at δ 165–175 ppm) and aromatic systems .
- X-ray Crystallography: Resolves crystal packing, hydrogen bonding (e.g., N–H···O interactions in the tetrahydroquinoxaline ring), and stereochemistry .
- IR Spectroscopy: Detects key functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹) .
(Basic) How should stability and storage be managed?
Stability Considerations:
- Light Sensitivity: Store in amber glass vials to prevent photodegradation of the ethylidene group.
- Moisture Sensitivity: Keep under inert gas (N₂/Ar) due to hydrolytic susceptibility of the oxo groups .
- Temperature: Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles.
(Advanced) How can reaction yields be optimized during synthesis?
Strategies:
- Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O vs. ZnCl₂) to enhance cyclization efficiency .
- Solvent Optimization: Use high-boiling solvents (e.g., DMF) to prolong reaction time without evaporation.
- Byproduct Analysis: Employ LC-MS to identify intermediates (e.g., uncyclized precursors) and adjust stoichiometry .
Data-Driven Example:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| BF₃·Et₂O, 80°C | 62 | 98 |
| ZnCl₂, 100°C | 45 | 89 |
(Advanced) How to resolve contradictions in spectroscopic data?
Case Study: Discrepancies between NMR and X-ray data may arise from dynamic equilibria (e.g., keto-enol tautomerism in the oxo groups).
Methodology:
- Variable Temperature NMR: Conduct experiments at –40°C to "freeze" tautomeric states.
- DFT Calculations: Compare computed NMR chemical shifts with experimental data to validate the dominant tautomer .
- Cross-Validation: Use X-ray crystallography to confirm solid-state conformation and compare with solution-phase NMR .
(Advanced) What reactivity pathways are feasible for the oxo and ethylidene groups?
Reactivity Insights:
- Oxo Groups:
- Nucleophilic Attack: React with hydrazines to form hydrazone derivatives (e.g., for bioactivity screening).
- Reduction: Use NaBH₄ to convert oxo to hydroxyl groups, altering solubility .
- Ethylidene Group:
- Electrophilic Addition: Participate in Michael additions with thiols or amines.
- Oxidation: Treat with KMnO₄ to form carboxylic acid derivatives .
Mechanistic Example:
Reactivity Pathways
(Advanced) How to design in vitro studies for potential biological activity?
Methodological Framework:
- Target Selection: Prioritize kinases or GPCRs due to structural similarity to quinoxaline-based inhibitors .
- Assay Conditions:
- pH 7.4 Buffer: Mimic physiological conditions.
- Solubility Enhancement: Use DMSO (≤1% v/v) to avoid aggregation.
- Control Experiments: Include positive controls (e.g., known kinase inhibitors) and measure IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
